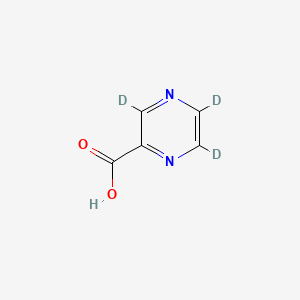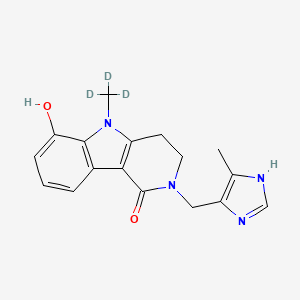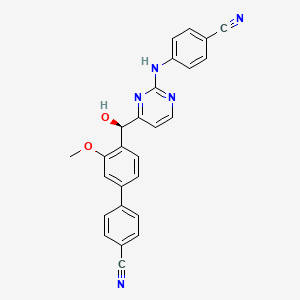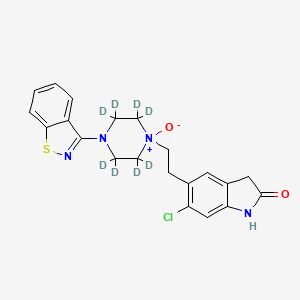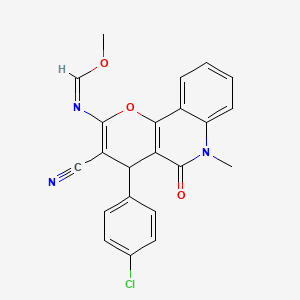
Antiproliferative agent-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiproliferative Agent-8 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-8 typically involves the treatment of 8-bromocaffeine and 8-bromopentoxifylline with terminal acetylenes. This reaction is carried out under specific conditions to ensure the formation of the desired ethynylxanthine derivatives . The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Antiproliferative Agent-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antiproliferative properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability.
Major Products Formed: The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced antiproliferative activity or improved pharmacokinetic properties .
Scientific Research Applications
Antiproliferative Agent-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various derivatives with potential anticancer activity. Researchers explore different modifications to enhance its efficacy and selectivity.
Biology: In biological studies, this compound is used to investigate its effects on cancer cell lines. It helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: The compound is being studied for its potential use in anticancer therapy. Clinical trials are conducted to evaluate its safety and efficacy in treating different types of cancer.
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of Antiproliferative Agent-8 involves its interaction with specific molecular targets and pathways within cancer cells. The compound induces apoptosis by increasing intracellular reactive oxygen species levels and decreasing the mitochondrial membrane potential . This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in cell death. Additionally, the compound can interfere with DNA synthesis and repair, further inhibiting cell proliferation .
Comparison with Similar Compounds
Antiproliferative Agent-8 can be compared with other similar compounds, such as:
8-Ethynylxanthines: These compounds also exhibit high antiproliferative activity and are used in similar applications.
Eugenol Derivatives: These natural product derivatives have been modified to enhance their antiproliferative potential.
Bis-Isatin Schiff Bases: These compounds show promising antiproliferative activity and are studied for their potential use in cancer therapy.
The uniqueness of this compound lies in its specific mechanism of action and its ability to selectively target cancer cells while minimizing toxicity to normal cells.
Properties
Molecular Formula |
C22H16ClN3O3 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
methyl (1Z)-N-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-2-yl]methanimidate |
InChI |
InChI=1S/C22H16ClN3O3/c1-26-17-6-4-3-5-15(17)20-19(22(26)27)18(13-7-9-14(23)10-8-13)16(11-24)21(29-20)25-12-28-2/h3-10,12,18H,1-2H3/b25-12- |
InChI Key |
PWKZQSPNASROFZ-ROTLSHHCSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)/N=C\OC)C#N)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N=COC)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


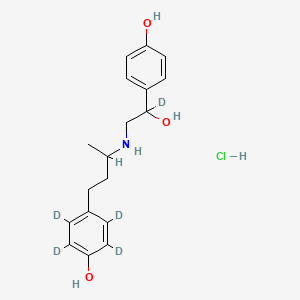

![(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-[2-(2,4,5,6-tetradeuteriopyridin-3-yl)-1,3-thiazolidin-4-yl]methanone](/img/structure/B12415706.png)
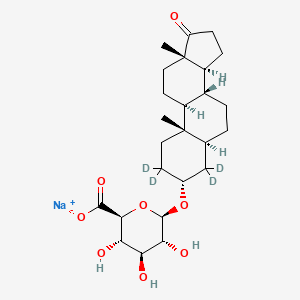
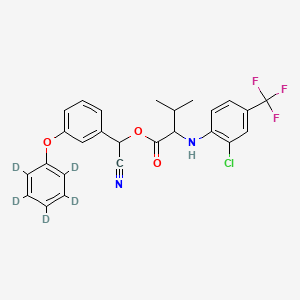
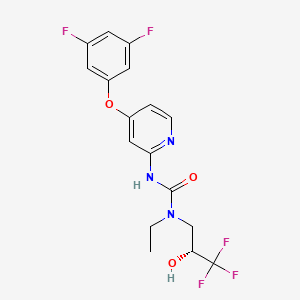


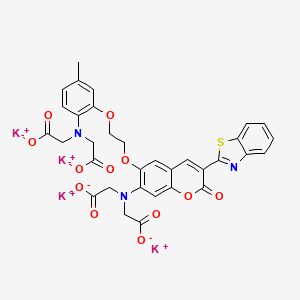
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
